molecular formula C19H23N5O2 B2853930 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide CAS No. 899945-82-5

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide

Número de catálogo: B2853930
Número CAS: 899945-82-5
Peso molecular: 353.426
Clave InChI: ZHNCRKGJGMGNGD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide is an organic compound that forms part of a diverse family of pyrazolo[3,4-d]pyrimidine derivatives. This class of compounds is known for a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. Due to their versatile structure, these compounds are of interest to both academic researchers and the pharmaceutical industry.

Métodos De Preparación

Synthetic routes and reaction conditions: The synthesis of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide typically involves the cyclization of appropriate hydrazine and pyrimidine precursors. The process includes steps like:

  • Formation of the Pyrazole Ring: Hydrazine reacts with a diketone or similar compound to form the pyrazole ring.

  • Pyrimidine Ring Construction: The pyrazole intermediate undergoes further reactions with guanidine or related compounds to form the pyrimidine ring.

  • Amide Formation: The addition of the propylpentanamide group occurs through amidation reactions with carboxylic acids or their derivatives, often facilitated by coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Industrial production methods: Scaling up these syntheses for industrial production involves optimizing reaction conditions to ensure high yields and purity. This often includes:

  • Use of efficient catalysts: to speed up the reactions without compromising the product quality.

  • Optimization of solvent systems: to maintain reaction consistency and facilitate product recovery.

Análisis De Reacciones Químicas

Types of reactions it undergoes

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.

  • Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are commonly employed.

  • Substitution: Electrophilic and nucleophilic substitutions can occur, especially at the phenyl and pyrazole rings.

Common reagents and conditions

  • Oxidation: KMnO₄ in aqueous or alkaline medium at elevated temperatures.

  • Reduction: NaBH₄ in methanol or LiAlH₄ in ether under inert atmospheres.

  • Substitution: For electrophilic substitution, reagents like bromine or nitronium ions; for nucleophilic substitution, reagents like sodium methoxide or sodium hydride.

Major products formed

  • Oxidation products: Can include carboxylic acids, ketones, or aldehydes.

  • Reduction products: Alcohols or amines.

  • Substitution products: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

  • Catalysis: Acts as a catalyst or catalyst precursor in organic synthesis.

  • Ligand Design: Used in the design of ligands for metal coordination complexes.

Biology

  • Anti-inflammatory agents: These compounds have shown potential in reducing inflammation.

  • Antiviral and Anticancer properties: Exhibits activity against certain viral strains and cancer cell lines.

Medicine

  • Drug Development: A promising candidate for the development of new therapeutic agents due to its broad spectrum of biological activities.

Industry

  • Material science:

  • Agriculture: Can be used to develop agrochemicals.

Comparación Con Compuestos Similares

Comparison with other compounds

  • N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide: vs. N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-butanamide :

    • The propylpentanamide analog has a longer alkyl chain, potentially enhancing lipophilicity and cellular uptake compared to the butanamide counterpart.

List of similar compounds

  • N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-butanamide

  • N-(4-oxo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-hexanamide

  • N-(4-oxo-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-octanamide

That's a wrap on this fascinating compound! Interested in more about its applications or another topic?

Actividad Biológica

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class, recognized for its diverse biological activities, particularly in cancer therapy. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4OC_{18}H_{22}N_{4}O, with a molecular weight of approximately 318.40 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core structure that is crucial for its biological activity.

The primary mechanism of action for this compound involves selective inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression. By binding to the active site of CDK2, this compound disrupts normal cell cycle regulation, leading to:

  • Induction of Apoptosis : The compound has been shown to significantly induce apoptosis in various cancer cell lines at low micromolar concentrations.
  • Cell Cycle Arrest : Flow cytometric analyses reveal that treatment with this compound results in cell cycle arrest at the G1/S phase.

Antitumor Efficacy

The biological activity of this compound has been assessed across multiple cancer cell lines. Notably, it exhibits potent antiproliferative effects:

Cell Line IC50 (µM) Control (Doxorubicin) IC50 (µM)
A549 (Lung)2.249.20
MCF-7 (Breast)1.7442.3
HepG2 (Liver)8.21N/A
PC-3 (Prostate)19.56N/A

These results indicate that the compound's structural features are pivotal for its anticancer activity.

Induction of Apoptosis

In vitro studies using flow cytometry have demonstrated that treatment with this compound leads to a significant increase in apoptotic cells. For instance:

  • At concentrations ranging from 2.0 to 4.0 µM, the percentage of apoptotic cells increased from 25.1% to 41.0%, compared to only 5.1% in control groups.

Case Studies and Research Findings

Recent studies have explored the efficacy and mechanisms of this compound:

  • Inhibition of CDK2 : Molecular docking studies have shown that the compound forms critical hydrogen bonds with amino acids within the active site of CDK2, effectively inhibiting its activity and altering cell cycle progression.
  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance or diminish biological activity, suggesting that specific structural characteristics are essential for maintaining efficacy against cancer cells.
  • Potential for Combination Therapy : Given its mechanism targeting CDK2 and other kinases involved in tumor proliferation, there is potential for using this compound in combination with existing chemotherapeutics to enhance overall treatment efficacy.

Propiedades

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-3-8-14(9-4-2)18(25)22-23-13-20-17-16(19(23)26)12-21-24(17)15-10-6-5-7-11-15/h5-7,10-14H,3-4,8-9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNCRKGJGMGNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.